molecular formula C8H17NO2 B086344 8-Aminooctanoic acid CAS No. 1002-57-9

8-Aminooctanoic acid

Cat. No.: B086344
CAS No.: 1002-57-9
M. Wt: 159.23 g/mol
InChI Key: UQXNEWQGGVUVQA-UHFFFAOYSA-N
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Description

8-aminooctanoic acid is an omega-amino fatty acid that is octanoic acid which carries an amino group at position 8. It has a role as a human metabolite. It is a medium-chain fatty acid and an omega-amino fatty acid.

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding : 8-Aminooctanoic acid crystallizes in a centrosymmetric space group, forming zwitterions with ordered hydrogen atoms involved in hydrogen bonding. This forms a complex network where chains predominate, indicating potential applications in crystallography and materials science (Dobson Aj & G. Re, 1998).

  • Building Block for Pseudopeptide Synthesis : It has been used in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which shows promise as a building block in peptidomimetics and combinatorial chemistry. This highlights its application in drug development and medicinal chemistry (R. Pascal et al., 2000).

  • Therapy for Latent Malaria : The compound has relevance in the treatment of latent malaria, particularly in the context of 8-aminoquinoline therapy. This application is significant in public health and clinical practice (J. Baird, 2019).

  • Developmental Toxicity Studies : Studies on perfluoroalkyl acids, which include derivatives of this compound, focus on understanding the developmental toxicity of these compounds. This is particularly relevant for environmental health and safety assessments (C. Lau et al., 2004).

  • Biosynthesis Studies : Research on the de novo biosynthesis of 8-hydroxyoctanoic acid in yeast demonstrates the potential for producing industrially relevant compounds from glucose and ethanol. This is applicable in the field of biotechnology and industrial chemistry (F. Wernig et al., 2019).

  • Photoelectrochemical Decomposition : The photoelectrochemical degradation of amino acids, including this compound, on TiO2 film electrodes, provides insights into environmental remediation techniques (H. Hidaka et al., 1997).

  • Genetic Incorporation in Proteins : The compound has been genetically incorporated into proteins in Escherichia coli, indicating its use in protein engineering and biochemistry (Ying Huang et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

8-Aminooctanoic acid has been used in the preparation of lactams using enzyme catalyzed aminolysis . It has also been used in the synthesis of [99mTc]Tc-Tricarbonyl-NOTA-Conjugated Lactam-Cyclized α-MSH Peptides, highlighting its potential for melanoma imaging and future evaluation for melanoma therapy .

Properties

IUPAC Name

8-aminooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXNEWQGGVUVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-03-2
Record name Octanoic acid, 8-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00143007
Record name omega-Aminocaprylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00143007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-57-9
Record name 8-Aminooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name omega-Aminocaprylic acid
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Record name 1002-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019
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Record name omega-Aminocaprylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-aminooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-AMINOOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H8HFT75V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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